

# Certificate of Analysis: Stigmasterol-d6 - A Technical Guide

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## Compound of Interest

Compound Name: Stigmasterol-d6

Cat. No.: B15554484

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential data and methodologies associated with the analysis of **Stigmasterol-d6**, a deuterated internal standard crucial for accurate quantification in various research and development applications. This document outlines the typical specifications found in a Certificate of Analysis (CoA), details the experimental protocols for its characterization, and illustrates relevant biological pathways.

## Quantitative Data Summary

The following tables summarize the typical quantitative data for a batch of **Stigmasterol-d6** standard. These values are representative and may vary between different lots and suppliers.

Table 1: Identity and Physical Properties

Parameter	Specification
Product Name	Stigmasterol-d6
Synonyms	(3 $\beta$ ,22E)-Stigmasta-5,22-dien-3-ol-d6
Molecular Formula	C <sub>29</sub> H <sub>42</sub> D <sub>6</sub> O
Molecular Weight	418.73 g/mol
CAS Number	Not available
Appearance	White to off-white solid
Solubility	Soluble in chloroform, ethyl acetate, and methanol

Table 2: Purity and Isotopic Enrichment

Analysis	Method	Result
Chemical Purity	HPLC-UV	≥98.0%
Isotopic Purity (d6)	Mass Spectrometry	≥99%
Isotopic Enrichment	Mass Spectrometry	≥98 atom % D
d0 Impurity	Mass Spectrometry	<0.5%

Table 3: Impurity Profile

Impurity	Method	Result
$\beta$ -Sitosterol-d6	GC-MS	<1.0%
Campesterol-d6	GC-MS	<0.5%
Unidentified Impurities	HPLC-UV	<0.5%
Residual Solvents	GC-FID	Conforms to ICH Q3C

## Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the **Stigmasterol-d6** standard by separating it from any non-deuterated and other structurally related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 205 nm.
- Sample Preparation: A solution of **Stigmasterol-d6** is prepared in methanol at a concentration of approximately 1 mg/mL.
- Analysis: The sample is injected into the HPLC system, and the peak area of **Stigmasterol-d6** is compared to the total area of all peaks to calculate the chemical purity.

### Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity and enrichment of the deuterated standard.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., APCI or ESI).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

- **Data Acquisition:** Full-scan mass spectra are acquired in positive ion mode.
- **Analysis:** The isotopic distribution of the molecular ion peak is analyzed. The isotopic purity is determined by the percentage of the M+6 peak relative to the sum of all isotopic peaks (M+0 to M+6). The isotopic enrichment is calculated based on the relative abundance of the deuterated species.

## Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is utilized to identify and quantify volatile impurities, particularly other phytosterols that may be present.

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer.
- **Column:** A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
- **Carrier Gas:** Helium.
- **Injection:** Splitless injection.
- **Temperature Program:** An initial temperature of 180°C, ramped to 300°C.
- **Derivatization:** The sample is derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.
- **Analysis:** The retention times and mass spectra of the peaks are compared to known standards of potential impurities like  $\beta$ -sitosterol and campesterol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

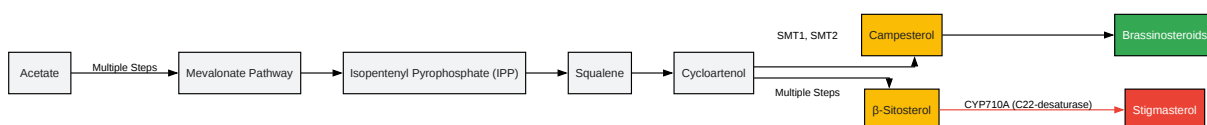
$^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of **Stigmasterol-d6** and the location of the deuterium labels.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** Deuterated chloroform ( $\text{CDCl}_3$ ).

- Analysis: The  $^1\text{H}$  NMR spectrum is used to confirm the absence of signals at the positions of deuteration. The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton and confirms the overall structure.

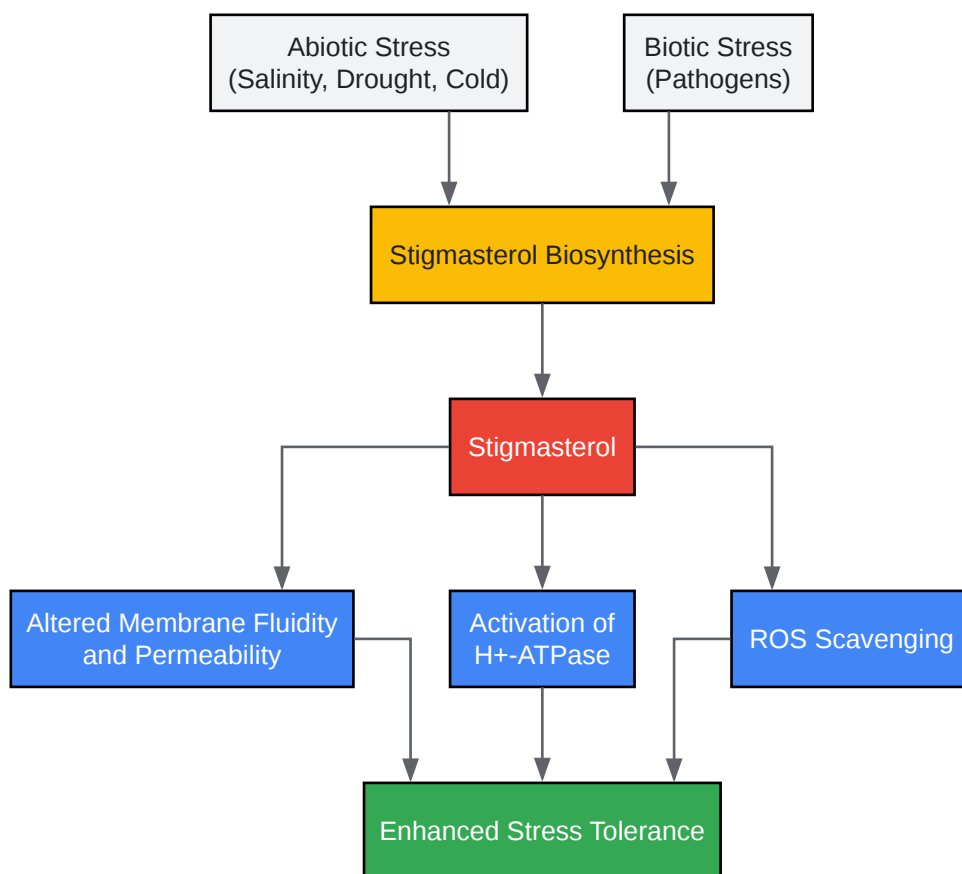
## Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to **Stigmasterol-d6**.



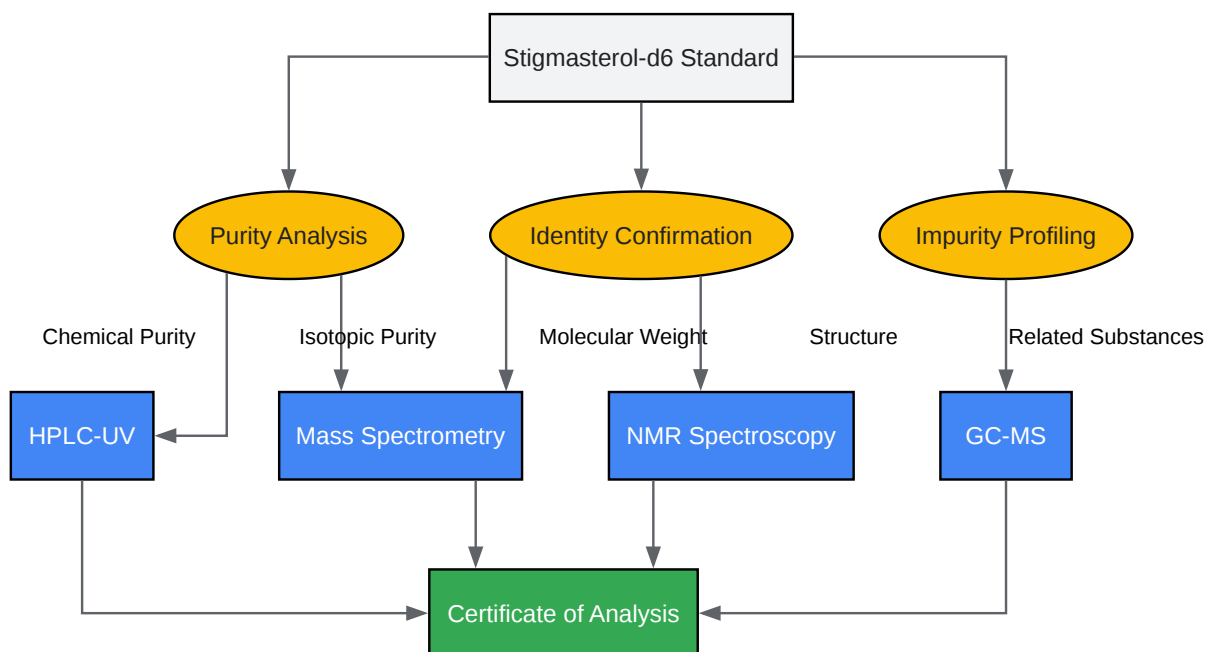
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### Stigmasterol Biosynthesis Pathway in Plants.



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### Role of Stigmasterol in Plant Stress Signaling.



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### Analytical Workflow for **Stigmasterol-d6** CoA.

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